molecular formula C6H9ClN2S B13126168 4-Methylthiophene-2-carboximidamidehydrochloride

4-Methylthiophene-2-carboximidamidehydrochloride

Cat. No.: B13126168
M. Wt: 176.67 g/mol
InChI Key: CTHPKHPMTURDHK-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carboximidamidehydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-Methylthiophene-2-carboximidamidehydrochloride involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the imidamide group allows for versatile interactions with various chemical and biological systems .

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

4-methylthiophene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c1-4-2-5(6(7)8)9-3-4;/h2-3H,1H3,(H3,7,8);1H

InChI Key

CTHPKHPMTURDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=N)N.Cl

Origin of Product

United States

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